molecular formula C22H29N3 B5917092 (Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

(Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE

Cat. No.: B5917092
M. Wt: 335.5 g/mol
InChI Key: YMVYNCROCCQKOP-QJOMJCCJSA-N
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Description

(Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE is a synthetic organic compound that belongs to the class of imines. This compound features a piperazine ring substituted with a 4-methylphenyl group and a tert-butylphenyl group. The (Z)-configuration indicates the specific geometric isomerism around the imine double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE typically involves the following steps:

    Formation of the imine bond: This can be achieved by reacting a suitable aldehyde or ketone with a primary amine under acidic or basic conditions.

    Substitution reactions: The piperazine ring can be substituted with the 4-methylphenyl group through nucleophilic substitution reactions.

    Introduction of the tert-butylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenyl groups.

    Reduction: Reduction of the imine bond can lead to the formation of the corresponding amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Oxidized derivatives of the phenyl groups or the piperazine ring.

    Reduction products: Corresponding amines.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to known bioactive compounds.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE: The E-isomer of the compound.

    N-(4-METHYLPHENYL)-N’-(4-TERT-BUTYLPHENYL)PIPERAZINE: A related compound with a different substitution pattern.

Uniqueness

The (Z)-configuration of the imine bond in (Z)-1-(4-TERT-BUTYLPHENYL)-N-[4-(4-METHYLPHENYL)PIPERAZIN-1-YL]METHANIMINE may confer unique chemical and biological properties compared to its E-isomer and other similar compounds.

Properties

IUPAC Name

(Z)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVYNCROCCQKOP-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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